(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide
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Overview
Description
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a cyano group, and a phenethylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine-4-carboxamide core, followed by the introduction of the cyano and phenethylamino groups through a series of condensation and substitution reactions. Key reagents often include piperidine derivatives, cyanating agents, and phenethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and phenethylamino groups may play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl)piperidine-4-carboxamide: Similar structure but with a phenylamino group instead of a phenethylamino group.
(E)-1-(2-cyano-3-oxo-3-(methylamino)prop-1-en-1-yl)piperidine-4-carboxamide: Contains a methylamino group instead of a phenethylamino group.
Uniqueness
The presence of the phenethylamino group in (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activities. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-12-16(13-22-10-7-15(8-11-22)17(20)23)18(24)21-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H2,20,23)(H,21,24)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKMTFTBJABNC-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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